4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core. This compound is of interest due to its potential pharmacological activities and its structural similarity to other biologically active molecules. The presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure suggests it may have diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . The reaction conditions often require the use of solvents such as ethanol or toluene, and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols
Scientific Research Applications
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its structural similarity to known pharmacophores.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Chemical Biology: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with a similar imidazo core, known for its carcinogenic properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: A compound with a similar pyrimidine structure, used in medicinal chemistry.
Uniqueness
4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to the presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure. This combination of functional groups provides a versatile scaffold for the development of new therapeutic agents and chemical probes.
Properties
CAS No. |
88875-27-8 |
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Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(4-methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C17H18N4O/c1-13-11-15(20-7-9-22-10-8-20)19-16-12-18-17(21(13)16)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
QUDMOEBOFYBYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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